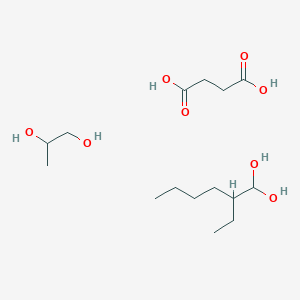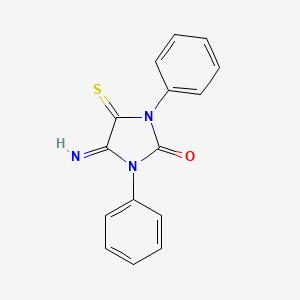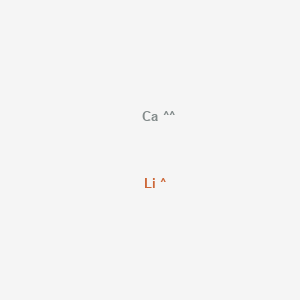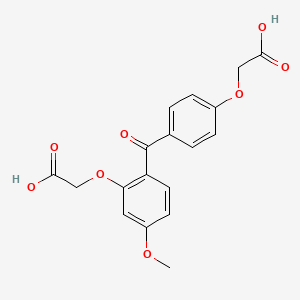
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol is a complex organic compound that combines the properties of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol. Each of these components contributes unique chemical characteristics, making the compound versatile in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol involves multiple steps:
Butanedioic Acid: Typically synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride.
2-Ethylhexane-1,1-diol: Produced via the hydroformylation of 1-octene followed by hydrogenation.
Propane-1,2-diol: Commonly synthesized by the hydration of propylene oxide.
Industrial Production Methods
Industrial production often involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups in butanedioic acid.
Substitution: The hydroxyl groups in 2-ethylhexane-1,1-diol and propane-1,2-diol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Can produce ethers or esters depending on the substituent.
科学研究应用
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular interactions:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Participates in metabolic pathways, influencing processes such as energy production and cellular signaling.
相似化合物的比较
Similar Compounds
Butanedioic Acid:
2-Ethylhexane-1,1-diol: Similar to other diols like ethylene glycol but with a longer carbon chain.
Propane-1,2-diol:
Uniqueness
The combination of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol in a single compound provides a unique set of properties that can be tailored for specific applications, making it more versatile than its individual components.
属性
分子式 |
C15H32O8 |
|---|---|
分子量 |
340.41 g/mol |
IUPAC 名称 |
butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C4H6O4.C3H8O2/c1-3-5-6-7(4-2)8(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h7-10H,3-6H2,1-2H3;1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3 |
InChI 键 |
UVFWDLWVGKMPRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(O)O.CC(CO)O.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)



![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)





